molecular formula C18H14N6O2 B5804238 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide

2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide

Cat. No. B5804238
M. Wt: 346.3 g/mol
InChI Key: VJRKLONJZKHAEU-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a tetrazole-based quinoline derivative that has shown promising results in scientific research, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide involves the inhibition of various cellular pathways and enzymes that are involved in the development and progression of cancer. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases, which are involved in the development and progression of cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide in lab experiments include its potent antitumor activity, its ability to inhibit the activity of tyrosine kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the research and development of 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to explore the mechanisms of action of this compound and to identify potential targets for its activity. Finally, future studies should focus on optimizing the synthesis of this compound to improve its solubility and reduce its toxicity.

Synthesis Methods

The synthesis of 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide can be achieved through several methods, including the reaction of 3-methoxybenzaldehyde with 2-aminobenzophenone to form 2-(3-methoxyphenyl)benzophenone. This intermediate is then reacted with sodium azide and copper (I) iodide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 4-chloro-3-quinolinecarboxylic acid to form the desired compound.

Scientific Research Applications

2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases, which are involved in the development and progression of cancer.

properties

IUPAC Name

2-(3-methoxyphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c1-26-12-6-4-5-11(9-12)16-10-14(13-7-2-3-8-15(13)19-16)17(25)20-18-21-23-24-22-18/h2-10H,1H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRKLONJZKHAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-N-(1H-1,2,3,4-tetrazol-5-yl)quinoline-4-carboxamide

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